Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester
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Overview
Description
N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine is a chemical compound with the molecular formula C8H21N2OPS It is known for its unique structure, which includes a butylsulfanyl group, a dimethylamino group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine typically involves the reaction of butylsulfanyl compounds with dimethylamino phosphoryl reagents. One common method includes the reaction of butylsulfanyl chloride with dimethylamine in the presence of a phosphorylating agent such as phosphoryl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- N-[butylsulfanyl(dimethylamino)phosphoryl]-N-ethylmethanamine
- N-[butylsulfanyl(dimethylamino)phosphoryl]-N-propylmethanamine
- N-[butylsulfanyl(dimethylamino)phosphoryl]-N-isopropylmethanamine
Comparison: N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
18545-48-7 |
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Molecular Formula |
C8H21N2OPS |
Molecular Weight |
224.31 g/mol |
IUPAC Name |
N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C8H21N2OPS/c1-6-7-8-13-12(11,9(2)3)10(4)5/h6-8H2,1-5H3 |
InChI Key |
RQAYRFMBTPCBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
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